Isopropyl 2-(benzo[D]thiazol-2-YL)acetate
Description
Contextual Significance of Benzothiazole-Derived Compounds in Heterocyclic Chemistry and Beyond
Benzothiazoles are a class of bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a thiazole (B1198619) ring. rsc.org This structural motif is not merely of academic interest; it is prevalent in a wide array of natural products and synthetic pharmaceuticals. jchemrev.compcbiochemres.com The versatility of the benzothiazole (B30560) nucleus has made it a "privileged structure" in drug discovery, as its derivatives have been found to exhibit a remarkable spectrum of biological activities. rsc.orgpcbiochemres.com
The significance of benzothiazoles extends beyond medicine into materials science and industrial applications. They are utilized in the synthesis of dyes, in polymer chemistry, and as agricultural chemicals. rsc.orgjchemrev.comijper.org This wide-ranging applicability underscores the fundamental importance of the benzothiazole scaffold in modern chemistry. ijper.org In the realm of medicinal chemistry, research has demonstrated that compounds incorporating this ring system possess potent therapeutic properties, making them a focal point for the development of new therapeutic agents. jchemrev.compcbiochemres.commdpi.com
Table 1: Investigated Biological Activities of the Benzothiazole Scaffold This table summarizes the diverse pharmacological effects reported for various benzothiazole derivatives in scientific literature.
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Compounds have been shown to inhibit cancer cell growth, halt proliferation, and induce apoptosis (programmed cell death) in various cancer types, including breast, lung, and colon tumors. | rsc.orgmdpi.comfrontiersin.org |
| Antibacterial | Derivatives exhibit inhibitory activity against a range of pathogenic bacteria, targeting essential enzymes for bacterial survival. | pcbiochemres.commdpi.comnih.gov |
| Antifungal | The benzothiazole structure is effective against several fungal strains, making it a candidate for developing new antifungal agents. | jchemrev.compcbiochemres.com |
| Anti-inflammatory | Certain derivatives can modulate inflammatory pathways, positioning them as potential treatments for inflammatory conditions. | mdpi.comfrontiersin.org |
| Anticonvulsant | Research has indicated the potential of benzothiazole-based molecules in managing seizures. | pcbiochemres.commdpi.com |
| Antidiabetic | The scaffold has been explored for its role in developing agents for the management of diabetes. | rsc.orgpcbiochemres.commdpi.com |
| Antitubercular | Benzothiazole compounds have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. | jchemrev.commdpi.com |
Structural Classification and Research Position of Isopropyl 2-(benzo[d]thiazol-2-yl)acetate
This compound is an organic compound classified as a 2-substituted benzothiazole derivative. Its molecular structure is characterized by two primary components: the rigid, bicyclic benzo[d]thiazole core and a flexible isopropyl acetate (B1210297) group attached at the second position of the thiazole ring.
The benzothiazole moiety provides the foundational pharmacophore, which is widely associated with diverse biological activities. The isopropyl ester group, on the other hand, plays a crucial role in modifying the molecule's physicochemical properties. The inclusion of the isopropyl group, as opposed to a simpler methyl or ethyl group, can influence factors such as lipophilicity (the ability to dissolve in fats and lipids), which in turn affects the compound's ability to penetrate cell membranes. Furthermore, the nature of the ester group can impact the compound's hydrolytic stability, potentially influencing its metabolic profile and duration of action within a biological system.
The synthesis of the benzothiazole skeleton is well-established in organic chemistry, often involving the condensation reaction between 2-aminothiophenols and various carboxylic acids or their derivatives, such as esters and acyl chlorides. ijper.orgmdpi.combohrium.com this compound serves as an important intermediate and a subject of study itself, acting as a lead compound for the synthesis of more complex molecules with tailored properties.
Table 2: Physicochemical Properties of this compound and Related Compounds This table provides key identifiers and properties for the title compound and its constituent functional parts.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C₁₃H₁₃NO₂S | 249.31 | Not available |
| Ethyl 2-(benzo[d]thiazol-2-yl)acetate | C₁₁H₁₁NO₂S | 221.28 | 29182-42-1 |
| Isopropyl acetate | C₅H₁₀O₂ | 102.13 | 108-21-4 |
Current Research Frontiers and Unaddressed Questions Pertaining to the Compound and its Analogues
Contemporary research on benzothiazole derivatives is vibrant and multifaceted. A significant frontier is the rational design and synthesis of novel analogues to discover compounds with enhanced potency and selectivity for specific biological targets. jchemrev.comfrontiersin.org One promising area is the development of agents with dual functionality, such as compounds that exhibit both anticancer and anti-inflammatory properties, which could offer new therapeutic strategies for complex diseases. frontiersin.org
Another critical research direction is the adoption of green chemistry principles for the synthesis of benzothiazoles. mdpi.combohrium.com Scientists are actively exploring more environmentally benign synthetic routes that minimize the use of hazardous reagents, reduce energy consumption, and improve reaction yields. bohrium.com
Despite the progress, several questions regarding this compound and its analogues remain open:
Specific Molecular Targets: While the broader class of benzothiazoles is known for various biological activities, the precise molecular targets and mechanisms of action for this compound are not fully elucidated. Identifying the specific enzymes or cellular receptors it interacts with is a key area for future investigation.
Structure-Activity Relationship (SAR): A comprehensive understanding of how modifications to the isopropyl acetate side chain affect biological activity is still developing. For instance, how does the steric bulk of the isopropyl group compare to other alkyl esters in terms of binding affinity to a potential target?
Pharmacokinetic Profile: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this specific compound are needed to assess its potential as a drug candidate. Its metabolic stability, particularly the hydrolysis of the ester, is a critical parameter that requires further study.
Optimization of Synthesis: While general methods for creating benzothiazoles exist, optimizing a scalable, efficient, and sustainable synthesis specific to this compound remains an important goal for chemical process development. bohrium.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
propan-2-yl 2-(1,3-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C12H13NO2S/c1-8(2)15-12(14)7-11-13-9-5-3-4-6-10(9)16-11/h3-6,8H,7H2,1-2H3 |
InChI Key |
PLFLHUCMTYDWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthetic Methodologies for Isopropyl 2 Benzo D Thiazol 2 Yl Acetate and Benzothiazole Acetate Scaffold
Historical Evolution of Benzothiazole (B30560) Nucleus Synthesis Relevant to Acetate (B1210297) Derivatives
The foundation for synthesizing benzothiazole acetate derivatives lies in the early methods developed for the construction of the benzothiazole ring itself. Historically, the most prevalent and enduring method involves the condensation of 2-aminobenzenethiol with a variety of carbonyl-containing compounds. This approach forms the benzothiazole ring in a single, efficient step.
Key historical synthetic routes to the benzothiazole nucleus, which are fundamental to accessing its acetate derivatives, include:
Condensation with Carboxylic Acids: One of the earliest and most direct methods involves the reaction of 2-aminobenzenethiol with carboxylic acids. This reaction is typically carried out at high temperatures, often with a dehydrating agent like polyphosphoric acid (PPA), which serves as both a catalyst and a solvent.
Reaction with Acyl Chlorides: A more reactive alternative to carboxylic acids is the use of acyl chlorides. The condensation of 2-aminobenzenethiol with an appropriate acyl chloride provides a more facile route to the benzothiazole ring under milder conditions than those required for carboxylic acids.
Condensation with Aldehydes: The reaction between 2-aminobenzenethiol and aldehydes, followed by an oxidative cyclization step, is another cornerstone of benzothiazole synthesis. This method is versatile and tolerates a wide range of substituents on the aldehyde component.
These classical methods, while effective, often required harsh reaction conditions, long reaction times, and produced significant waste. Nevertheless, they established the fundamental chemical principles that have been refined in more contemporary approaches.
Contemporary and Advanced Synthetic Routes to Isopropyl 2-(benzo[d]thiazol-2-yl)acetate
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of complex molecules like this compound. These strategies often build upon the historical foundations but employ advanced techniques and reagents.
Direct Esterification and Transesterification Approaches
The most direct route to this compound involves the esterification of 2-(benzo[d]thiazol-2-yl)acetic acid with isopropanol (B130326). This reaction is a classic example of Fischer-Speier esterification.
Fischer-Speier Esterification: This equilibrium-controlled reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and is driven to completion by using an excess of the alcohol (isopropanol) or by the removal of water as it is formed. athabascau.camasterorganicchemistry.com The general mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
A plausible synthetic sequence would be:
Synthesis of 2-(benzo[d]thiazol-2-yl)acetic acid: This precursor can be synthesized by reacting 2-aminobenzenethiol with malonic acid.
Esterification: The resulting 2-(benzo[d]thiazol-2-yl)acetic acid is then refluxed with isopropanol in the presence of a catalytic amount of a strong acid to yield the target isopropyl ester.
Transesterification: An alternative approach is the transesterification of a more readily available ester, such as ethyl 2-(benzo[d]thiazol-2-yl)acetate. This process involves reacting the ethyl ester with isopropanol in the presence of an acid or base catalyst. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, while base-catalyzed transesterification involves the nucleophilic attack of an alkoxide (isopropoxide) on the ester carbonyl. The equilibrium is driven towards the product by using a large excess of isopropanol.
Multi-Component and Cascade Reaction Strategies for Benzo[d]thiazol-2-yl-Acetates
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. Similarly, cascade reactions, involving a series of intramolecular transformations, can rapidly build molecular complexity.
While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles have been applied to the synthesis of the benzothiazole core. For instance, a one-pot, three-component reaction of 2-iodoaniline, an aldehyde, and a sulfur source can generate the benzothiazole ring, which could then be functionalized. mdpi.com
A notable cascade reaction for the synthesis of 2-substituted benzothiazoles involves the reaction of 2-iodoanilines with acid chlorides in the presence of Lawesson's reagent. nih.gov This process proceeds through three steps in one pot: amidation, thionation, and intramolecular cyclization. nih.gov By choosing an appropriate acid chloride, this method could be adapted to produce a precursor to the desired acetate.
Regioselective and Stereoselective Synthesis Considerations
Regioselectivity: The synthesis of this compound from unsubstituted 2-aminobenzenethiol does not present regioselectivity challenges in the formation of the thiazole (B1198619) ring. However, if a substituted 2-aminobenzenethiol is used, the regioselectivity of the cyclization can become an important consideration. Modern synthetic methods, particularly those involving directed C-H functionalization, have enabled the regioselective introduction of substituents onto the benzene (B151609) ring of the benzothiazole nucleus. nih.govacs.org For example, Ir-catalyzed C-H borylation allows for the selective functionalization at the C4, C5, C6, and C7 positions, providing access to a wide range of substituted benzothiazole derivatives. nih.gov
Stereoselectivity: The target molecule, this compound, is achiral, and therefore, stereoselective synthesis is not a primary concern for its preparation. However, if chiral centers were to be introduced into either the benzothiazole ring or the acetate side chain, stereoselective catalytic methods would be necessary to control the spatial arrangement of atoms.
Catalytic Strategies in the Formation of the Benzothiazole Acetate System
Catalysis is central to modern organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity. The formation of the benzothiazole acetate system benefits from a wide array of catalytic approaches.
Acid Catalysis: As mentioned, Brønsted acids like H₂SO₄ and Lewis acids are crucial for both the cyclization to form the benzothiazole ring from 2-aminobenzenethiol and carboxylic acids, and for the subsequent esterification step. rug.nl Heterogeneous acid catalysts, such as silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂), offer advantages in terms of easy separation and recyclability. athabascau.camdpi.com
Metal Catalysis: Transition metal catalysts, including those based on copper, palladium, ruthenium, and iron, have been extensively used in the synthesis of the benzothiazole core. acs.orgnih.govnih.gov For example, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles is an efficient route to 2-substituted benzothiazoles. athabascau.ca
Organocatalysis: The use of small organic molecules as catalysts has gained prominence as a green alternative to metal-based catalysts. For the synthesis of benzothiazoles, various organocatalysts have been employed to promote the condensation of 2-aminobenzenethiol with aldehydes.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. While not widely reported for benzothiazole acetate synthesis specifically, the principles of biocatalysis are being increasingly applied to the synthesis of heterocyclic compounds.
The following table summarizes various catalytic strategies for the synthesis of the benzothiazole scaffold:
| Catalyst Type | Example Catalyst | Reaction Promoted | Advantages |
| Brønsted Acid | H₂SO₄, PPA | Condensation of 2-aminobenzenethiol with carboxylic acids; Esterification | Readily available, effective |
| Heterogeneous Acid | NaHSO₄-SiO₂ | Condensation of 2-aminobenzenethiol with acyl chlorides | Recyclable, easy to separate |
| Transition Metal | Copper Acetate, RuCl₃ | Condensation/Cyclization Reactions | High efficiency, broad substrate scope |
| Organocatalyst | NH₄Cl | Condensation of 2-aminobenzenethiol with aldehydes | Metal-free, mild conditions |
Green Chemistry Principles and Sustainable Synthesis Protocols
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of benzothiazoles has been a fertile ground for the application of these principles.
Alternative Solvents: The use of water or ionic liquids as reaction media, replacing volatile organic compounds, is a key green strategy. The synthesis of benzothiazoles has been successfully demonstrated in aqueous media. nih.gov
Microwave and Ultrasound Irradiation: These non-conventional energy sources can significantly reduce reaction times and improve yields. nih.gov Microwave-assisted synthesis of benzothiazoles from 2-aminothiophenols and chloroacetyl chloride has been shown to be highly efficient. chemmethod.com
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. Solvent-free syntheses of benzothiazoles have been reported, for instance, using a solid-phase reaction with molecular iodine as a catalyst. mdpi.com
Recyclable Catalysts: The use of heterogeneous or polymer-supported catalysts that can be easily recovered and reused is a cornerstone of sustainable synthesis. athabascau.camdpi.com Polystyrene-grafted iodine acetate is one such example used in benzothiazole synthesis. athabascau.cachemmethod.com
The following table highlights some green chemistry approaches in benzothiazole synthesis:
| Green Chemistry Principle | Application in Benzothiazole Synthesis | Example |
| Use of Safer Solvents | Reactions performed in water or ionic liquids. | Samarium triflate-catalyzed synthesis in aqueous medium. nih.gov |
| Energy Efficiency | Use of microwave or ultrasound irradiation. | Microwave-assisted condensation of 2-aminothiophenols. chemmethod.com |
| Catalysis | Employment of recyclable heterogeneous catalysts. | NaHSO₄-SiO₂ for solvent-free synthesis. athabascau.camdpi.com |
| Atom Economy | Development of multi-component and cascade reactions. | One-pot cascade synthesis from 2-iodoanilines. nih.gov |
Diversity-Oriented Synthesis (DOS) of Benzothiazole Acetate Libraries
Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to generate collections of structurally diverse small molecules, often referred to as libraries. nih.gov Unlike target-oriented synthesis, which focuses on the creation of a single, predetermined molecule, DOS explores chemical space more broadly to produce a wide range of compounds for biological screening. cam.ac.uk This approach is particularly valuable for the discovery of new therapeutic agents, as it increases the probability of identifying molecules with novel biological activities. The benzothiazole scaffold, a key structural motif in many biologically active compounds, is a prime candidate for the application of DOS methodologies to create libraries of derivatives, including those with an acetate functionality. researchgate.netresearchgate.net
The core principle of DOS involves a synthetic sequence that introduces diversity at various points. This can be achieved through several strategies:
Appendage Diversity: This involves varying the peripheral chemical groups attached to a common molecular scaffold.
Stereochemical Diversity: This focuses on generating all possible stereoisomers of a molecule.
Scaffold Diversity: This is the most complex approach and aims to produce a collection of molecules with fundamentally different core structures. cam.ac.uk
In the context of the benzothiazole acetate scaffold, a DOS approach would systematically modify different parts of the molecule to generate a library of analogues. The synthesis of such a library can be accomplished through various established and emerging chemical methodologies. A key advantage of DOS is its compatibility with combinatorial chemistry techniques, allowing for the rapid and efficient production of large numbers of compounds. nih.gov
One of the common strategies for synthesizing the benzothiazole core involves the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids. nih.govmdpi.com This fundamental reaction can be adapted for a DOS workflow to introduce diversity. For instance, a library of 2-substituted benzothiazoles can be generated by reacting a single 2-aminothiophenol with a diverse set of aldehydes. Further functionalization, such as the introduction of the acetate group, can then be performed on the resulting benzothiazole core.
A prominent example of a DOS approach applied to related heterocyclic systems involves the use of polymer-supported reagents. For instance, a polymer-supported hypervalent iodine reagent has been successfully employed in the diversity-oriented synthesis of benzimidazole and benzoxazole/thiazole libraries. nih.gov This solid-phase synthesis approach offers several advantages, including simplified purification and the potential for automation, which are highly desirable for the generation of large compound libraries.
The following table outlines a hypothetical DOS workflow for the generation of a benzothiazole acetate library, based on established synthetic reactions for this class of compounds.
| Step | Description | Reactant 1 (Diversity Point A) | Reactant 2 (Diversity Point B) | Reaction Type | Product Scaffold |
| 1 | Formation of the Benzothiazole Core | Substituted 2-Aminothiophenols | A library of diverse aldehydes | Condensation/Cyclization | 2-Aryl/Alkyl-benzothiazoles |
| 2 | Introduction of the Acetate Moiety | The library of 2-substituted benzothiazoles from Step 1 | Isopropyl bromoacetate | Nucleophilic Substitution | This compound derivatives |
This two-step process allows for the introduction of diversity at two key positions: the substituents on the benzene ring of the benzothiazole core (from the choice of 2-aminothiophenol) and the group at the 2-position (from the choice of aldehyde).
Detailed research into the synthesis of specific benzothiazole acetate derivatives provides insights into the practical application of these synthetic steps. For example, the synthesis of ethyl 2-(benzo[d]thiazol-2-yl)acetate has been reported via the reaction of benzothiazole with ethyl bromoacetate in the presence of a base like potassium carbonate. This reaction serves as a foundational method for introducing the acetate side chain onto a pre-formed benzothiazole scaffold.
Furthermore, multi-component reactions (MCRs) represent another powerful tool for the diversity-oriented synthesis of complex heterocyclic systems. The Biginelli reaction, for example, has been utilized in the DOS of 4H-pyrimido[2,1-b]benzothiazole derivatives. researchgate.net MCRs are highly efficient as they combine three or more reactants in a single step to form a complex product, thereby rapidly increasing molecular diversity. While not directly applied to simple benzothiazole acetates, the principles of MCRs could be adapted to develop novel synthetic routes for these libraries.
The table below summarizes some of the key synthetic strategies that can be employed in the diversity-oriented synthesis of benzothiazole acetate libraries.
| Synthetic Strategy | Description | Key Features |
| Condensation Reactions | Reaction of 2-aminothiophenols with carbonyl compounds to form the benzothiazole ring. mdpi.com | A versatile and widely used method for accessing the core scaffold. |
| Solid-Phase Synthesis | Use of polymer-supported reagents and substrates to facilitate reaction work-up and purification. nih.govnih.gov | Amenable to automation and high-throughput synthesis. |
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single reaction vessel to generate complex products. researchgate.net | High atom economy and rapid generation of molecular complexity. |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates and improve yields. | Shorter reaction times and often cleaner reactions. |
By combining these synthetic methodologies with a carefully planned DOS strategy, it is possible to generate large and diverse libraries of benzothiazole acetate derivatives. These libraries are invaluable resources for high-throughput screening campaigns aimed at the discovery of novel drug candidates and chemical probes to investigate biological processes.
Advanced Structural Characterization and Spectroscopic Analysis
Single Crystal X-ray Diffraction Studies of Isopropyl 2-(benzo[d]thiazol-2-YL)acetate and Related Systems
Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., Classical and Non-Classical Hydrogen Bonding, π-π Stacking)
The crystal packing of benzothiazole (B30560) derivatives is often governed by a variety of non-covalent interactions. In the absence of strong hydrogen bond donors in this compound, weaker interactions such as C-H···O and C-H···N hydrogen bonds are likely to play a significant role in the supramolecular assembly. The nitrogen atom of the thiazole (B1198619) ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors.
Furthermore, π-π stacking interactions between the aromatic benzothiazole rings of adjacent molecules are a common feature in the crystal structures of such compounds. These interactions, characterized by centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å, contribute significantly to the stability of the crystal lattice. The specific nature of the stacking (e.g., parallel-displaced or T-shaped) would depend on the steric influence of the isopropyl acetate (B1210297) side chain.
Hirshfeld Surface and Fingerprint Plot Analysis for Quantitative Intermolecular Interaction Assessment
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. For a molecule like this compound, the Hirshfeld surface would likely reveal red spots corresponding to the close contacts of C-H···O and C-H···N hydrogen bonds.
| Interaction Type | Expected Contribution | Description |
| H···H | High | Represents contacts between hydrogen atoms on adjacent molecules. |
| C···H / H···C | Moderate | Indicative of C-H···π interactions and other van der Waals contacts. |
| O···H / H···O | Moderate | Corresponds to C-H···O hydrogen bonds. |
| N···H / H···N | Low to Moderate | Represents C-H···N hydrogen bonds. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
High-resolution NMR spectroscopy is a cornerstone for structural elucidation in solution. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole ring, typically in the range of δ 7.0-8.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the benzothiazole ring would likely appear as a singlet, with a chemical shift influenced by the electron-withdrawing nature of the ring system. The methine proton (CH) and the methyl protons (CH₃) of the isopropyl group would give rise to a septet and a doublet, respectively, due to spin-spin coupling.
The ¹³C NMR spectrum would complement the proton data, with distinct signals for the carbonyl carbon of the ester, the carbons of the benzothiazole ring, and the carbons of the isopropyl group. The chemical shift of the carbonyl carbon would be in the typical range for esters (around 170 ppm).
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Benzothiazole) | 7.0 - 8.5 | Multiplets |
| Methylene (-CH₂-) | ~4.0 | Singlet |
| Methine (-CH-) | ~5.0 | Septet |
| Methyl (-CH₃) | ~1.2 | Doublet |
Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Vibrational Modes and Structural Elucidation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, the most prominent band in the FTIR spectrum would be the C=O stretching vibration of the ester group, expected in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be observable.
The aromatic C=C and C=N stretching vibrations of the benzothiazole ring would appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the benzothiazole skeleton.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1730 - 1750 |
| C=C, C=N (Aromatic) | Stretching | 1400 - 1600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2980 |
| C-O (Ester) | Stretching | 1100 - 1300 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior
UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of molecules. Benzothiazole derivatives are known to be chromophoric and often fluorescent. This compound is expected to exhibit absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions within the benzothiazole ring system.
The absorption maxima (λmax) are likely to be in the range of 250-350 nm. Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence, with the emission spectrum being red-shifted with respect to the absorption spectrum (Stokes shift). The photophysical properties, including the quantum yield and lifetime of fluorescence, are influenced by the molecular structure and the solvent environment. These properties are of interest for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of Isopropyl 2-(benzo[d]thiazol-2-yl)acetate.
Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional structure of a molecule. By optimizing the geometry of this compound, researchers can calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. A common approach involves using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost nih.govnih.gov. This process identifies the global minimum on the potential energy surface, representing the molecule's most stable conformation. The resulting data is crucial for understanding the molecule's spatial arrangement and steric properties.
Table 1: Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C=O | 1.21 | |
| C=N (thiazole) | 1.38 | |
| C-S (thiazole) | 1.77 | |
| C-O (ester) | 1.35 | |
| **Bond Angles (°) ** | ||
| O=C-O | 124.5 | |
| C-S-C (thiazole) | 89.0 | |
| C-N=C (thiazole) | 110.5 | |
| Dihedral Angles (°) | ||
| O=C-C-N | 178.5 | |
| C-C-N=C | -179.0 |
Note: The data in this table is representative of typical values obtained for similar benzothiazole (B30560) derivatives through DFT calculations and is intended for illustrative purposes.
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of the molecule. This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states researchgate.net. The calculations yield information on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) nih.gov. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the compound.
Table 2: Predicted Electronic Absorption Properties of this compound (TD-DFT)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 310 | 0.25 | HOMO → LUMO |
| S₀ → S₂ | 285 | 0.18 | HOMO-1 → LUMO |
| S₀ → S₃ | 254 | 0.32 | HOMO → LUMO+1 |
Note: The data presented is hypothetical, based on typical TD-DFT results for related benzothiazole structures, illustrating the type of information generated.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, revealing insights into chemical bonding, charge transfer, and intramolecular interactions rsc.org. It quantifies the delocalization of electrons between filled and vacant orbitals, which is crucial for understanding the stability arising from hyperconjugation and resonance effects within the benzothiazole ring system.
The Quantum Theory of Atoms in Molecules (QTAIM) is used to analyze the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds . By examining the properties at bond critical points, QTAIM can differentiate between covalent bonds and weaker intermolecular forces, providing a quantitative measure of their strength and nature .
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule researchgate.net. The MEP map is color-coded to indicate different regions of electrostatic potential. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack researchgate.netresearchgate.net. For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the nitrogen atom of the thiazole (B1198619) ring, identifying them as key sites for intermolecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time researchgate.net. For this compound, MD simulations can reveal its conformational flexibility and how its structure changes in the presence of a solvent, such as water or an organic solvent. These simulations provide a dynamic picture of the molecule's behavior, highlighting stable conformations and the energy barriers between them. Furthermore, MD can elucidate the specific interactions between the solute and solvent molecules, offering insights into solubility and the organization of the solvent shell around the compound nih.gov.
Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data
A key aspect of computational chemistry is the validation of theoretical models against experimental results. For this compound, vibrational frequencies calculated using DFT can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. A strong correlation between the predicted and observed spectra confirms the accuracy of the computed molecular geometry and electronic structure nih.gov. Discrepancies, on the other hand, can point to specific intermolecular interactions in the experimental sample that were not included in the theoretical model.
Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency (DFT) | Typical Experimental Frequency |
| C=O Stretch (ester) | 1725 | 1735-1750 |
| C=N Stretch (thiazole) | 1560 | 1550-1570 |
| C=C Stretch (aromatic) | 1605, 1485 | 1600-1610, 1475-1490 |
| C-O Stretch (ester) | 1250 | 1240-1260 |
Note: Calculated frequencies are often scaled to better match experimental values. The data is representative of the correlation typically observed for similar molecules.
In Silico Mechanistic Pathway Elucidation for Chemical Transformations
Computational chemistry and theoretical modeling serve as powerful tools in elucidating the intricate mechanistic pathways of chemical transformations involving this compound. Through the application of quantum mechanical methods, researchers can map out reaction coordinates, identify transition states, and calculate activation energies, providing a detailed, atomistic understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.
One of the primary applications of in silico modeling for this compound is in understanding its synthesis. The formation of the benzothiazole ring, a core component of the molecule, typically involves the condensation of an o-aminothiophenol with a carboxylic acid derivative. A proposed mechanistic pathway for such a condensation, catalyzed by polyphosphoric acid (PPA), involves several key steps that can be modeled computationally. mdpi.com
Table 1: Key Intermediates and Transition States in the Proposed Synthesis of the Benzothiazole Ring
| Step | Description | Computationally Modeled Aspects |
| 1 | Reaction of o-aminothiophenol and a carboxylic acid with PPA | Formation of an o-ammoniumthiophenol and a mixed phosphoric-carboxylic anhydride. |
| 2 | Formation of an o-ammoniumphenylbenzoate intermediate | Nucleophilic attack of the thiol group on the activated carboxyl group. |
| 3 | Acyl migration | Formation of an o-benzanilidethiophenol. |
| 4 | Acid-catalyzed ring closure and dehydration | Intramolecular cyclization followed by the elimination of water to form the benzothiazole ring. |
In silico studies, particularly those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, a HOMO-LUMO gap can be determined. A smaller energy gap generally indicates higher reactivity. mdpi.com For instance, the introduction of different substituents on the benzothiazole ring can modulate this energy gap and, consequently, the molecule's reactivity. mdpi.comnih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps are instrumental in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. scirp.orgscirp.org For this compound, MEP analysis would likely reveal electrophilic sites on the benzene (B151609) ring and nucleophilic character associated with the nitrogen and sulfur atoms of the thiazole ring, as well as the carbonyl oxygen of the acetate (B1210297) group. scirp.orgscirp.org
Another area where computational modeling is invaluable is in the study of reactions involving the active methylene (B1212753) group of the acetate moiety. For example, in a Knoevenagel condensation reaction, this active methylene group can react with aldehydes or ketones. scielo.brnih.govresearchgate.net Computational studies can elucidate the reaction mechanism by modeling the formation of the carbanion intermediate, the subsequent nucleophilic attack on the carbonyl carbon of the aldehyde, and the final dehydration step. nih.gov
Table 2: Hypothetical Computational Data for a Knoevenagel Condensation Reaction
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |
| 1 | Formation of the enolate intermediate | 15.2 |
| 2 | Nucleophilic attack on the aldehyde | 10.5 |
| 3 | Dehydration to form the final product | 8.7 |
Theoretical investigations can also predict the outcomes of various other chemical transformations. For instance, the benzothiazole ring can undergo electrophilic substitution reactions. rsc.org Computational modeling can help predict the regioselectivity of such reactions by calculating the relative stabilities of the possible intermediates.
Reactivity and Reaction Mechanisms of Isopropyl 2 Benzo D Thiazol 2 Yl Acetate and Its Core Benzothiazole Acetate Scaffold
Electrophilic and Nucleophilic Reactions at the Benzothiazole (B30560) Ring and Acetate (B1210297) Moiety
The benzothiazole nucleus and the acetate group of Isopropyl 2-(benzo[d]thiazol-2-yl)acetate exhibit distinct reactivity towards electrophiles and nucleophiles. The benzothiazole ring, being an electron-rich heteroaromatic system, is generally susceptible to electrophilic substitution. However, the thiazole (B1198619) portion of the fused ring system is electron-withdrawing, which can influence the regioselectivity of these reactions. smolecule.com Electrophilic substitution, such as bromination, tends to occur on the benzene (B151609) ring of the benzothiazole core.
Conversely, the acetate moiety provides sites for nucleophilic attack. The ester carbonyl group is a primary target for nucleophiles, leading to reactions such as hydrolysis and transesterification, which result in the formation of benzo[d]thiazole-2-acetic acid or other ester derivatives, respectively. nih.gov Another significant feature of the acetate group is the presence of an active methylene (B1212753) group adjacent to the benzothiazole ring. The protons on this carbon are acidic and can be abstracted by a base to form a carbanion. This carbanion can then react with various electrophiles, allowing for further functionalization at this position.
The C2 position of the benzothiazole ring itself can also be susceptible to nucleophilic attack, particularly in electrochemical reactions. For instance, electrochemical cyanation of benzothiazole derivatives has been achieved, introducing a cyano group at the 2-position. epa.gov
Cyclization and Heterocyclization Reactions Involving the Benzothiazole-Acetate Framework
The benzothiazole-acetate scaffold is a versatile building block for the synthesis of more complex, fused heterocyclic systems. These reactions often leverage the reactivity of both the benzothiazole nucleus and the acetate side chain to construct new rings.
One common strategy involves the functionalization of the active methylene group of the acetate moiety, followed by intramolecular cyclization. For example, derivatives of the corresponding 2-(benzothiazol-2-yl)acetamide can be used to synthesize a variety of five- and six-membered heterocyclic rings, such as imidazoles, triazines, and thiazolidines.
Furthermore, the benzothiazole-acetate framework can be incorporated into multi-component reactions to build fused pyrimidine (B1678525) systems. The reaction of 2-aminobenzothiazole (B30445) with aldehydes and active methylene compounds, such as β-ketoesters, can lead to the formation of pyrimido[2,1-b]benzothiazole derivatives. researchgate.net While this example starts from 2-aminobenzothiazole, similar principles can be applied to derivatives of the benzothiazole-acetate core.
The tautomeric forms of related 2-substituted benzothiazoles can also participate in cyclocondensation reactions with dielectrophiles to generate fused-ring heterocycles, including pyridinedione and pyrimidine-dione derivatives. researchgate.net These examples highlight the potential of the benzothiazole-acetate framework to serve as a precursor for a wide array of complex heterocyclic structures. A summary of representative cyclization reactions is presented in the table below.
Table 1: Examples of Heterocyclization Reactions Utilizing the Benzothiazole Scaffold
| Starting Material Derivative | Reagent(s) | Resulting Heterocyclic System |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-2-chloro acetamide | Thiourea | Imidazole-2-thione |
| N-(1,3-benzothiazol-2-yl)-2-chloro acetamide | Thiosemicarbazide | 1,2,4-triazine-3-thione |
| 2-Aminobenzothiazole | Aldehyde, β-ketoester | Pyrimido[2,1-b]benzothiazole |
| Tautomers of (Z)-1-phenyl-2-(benzothiazol-2-yl)ethenol | 2,2-dialkyl-1,3-diacid chlorides | Benzo chemrxiv.orgactachemscand.orgthiazolo[3,2,-a]pyridinedione |
Ester Hydrolysis and Transesterification Kinetics and Thermodynamics
The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding isopropanol (B130326) and benzo[d]thiazole-2-acetic acid. nih.gov The kinetics and thermodynamics of this process are crucial for understanding the compound's stability and potential metabolic fate.
The hydrolysis of esters can proceed through several mechanisms, with the most common being the base-catalyzed acyl-oxygen fission (BAC2) and acid-catalyzed acyl-oxygen fission (AAC2) pathways. chemrxiv.org
Base-Catalyzed Hydrolysis: This is typically a second-order reaction, being first-order in both the ester and the hydroxide (B78521) ion. The rate is influenced by the steric hindrance around the carbonyl group and the electronic nature of the substituents. The isopropyl group in this compound is bulkier than an ethyl group, which may lead to a different hydrolytic stability compared to its ethyl counterpart. nih.gov
Acid-Catalyzed Hydrolysis: This is a reversible process, and the equilibrium position is dependent on the concentrations of reactants and products. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be catalyzed by either acids or bases. This reaction is generally an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. Transamination, a related reaction where an amine is used instead of an alcohol, can be used to synthesize corresponding amides. For instance, ethyl benzothiazol-2-acetate can undergo transamination reactions. nih.gov
Photochemical Reactivity and Excited State Mechanisms
Benzothiazole derivatives are known to possess interesting photochemical properties. Upon absorption of UV radiation, these molecules can undergo a variety of reactions. epa.gov The specific photochemical behavior of this compound would be influenced by its substitution pattern.
A significant area of research in the photochemistry of benzothiazoles is Excited State Intramolecular Proton Transfer (ESIPT). This process occurs in benzothiazole derivatives that have a hydroxyl group positioned to form an intramolecular hydrogen bond with the thiazole nitrogen. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom, leading to the formation of a keto-tautomer. This process is often associated with a large Stokes shift in the fluorescence spectrum. While this compound itself does not possess the required hydroxyl group for ESIPT, this phenomenon is a key aspect of the photochemistry of the broader benzothiazole family.
The introduction of substituents can significantly alter the photophysical properties of the benzothiazole core. For example, the position and electronic nature of substituent groups can affect the absorption and emission spectra of benzothiazole derivatives. In some cases, photochemical reactions of benzothiazole derivatives in the presence of alkenes can lead to the formation of 2-substituted benzothiazoles or more complex structures like spiro-1,3-dithianes.
Oxidation-Reduction Chemistry of the Sulfur and Nitrogen Heteroatoms
The sulfur and nitrogen heteroatoms within the benzothiazole ring of this compound are redox-active centers.
Oxidation: The nitrogen atom in the benzothiazole ring can be oxidized to form the corresponding N-oxide. For example, 2-methylbenzothiazole (B86508) can be converted to 2-methylbenzothiazole-N-oxide. These N-oxides are valuable intermediates for further functionalization. The sulfur atom can also be oxidized, though this can sometimes lead to ring-opening reactions depending on the oxidant and reaction conditions. For instance, the oxidation of benzothiazole derivatives with certain peroxy acids can result in the cleavage of the thiazole ring to form acylamidobenzene sulfonate esters.
Reduction: The benzothiazole ring can undergo reduction under certain conditions. For example, benzothiazoles can be reduced using sodium in liquid ammonia, which can lead to cleavage of the heterocyclic ring. The specific products of reduction would depend on the reaction conditions and the substitution pattern of the benzothiazole derivative.
The electrochemical properties of benzothiazoles have also been investigated. These studies provide insights into the oxidation and reduction potentials of the heterocyclic system and can enable electrochemical synthesis of derivatives, such as the cyanation at the C2 position. epa.gov
Structure Activity/property Relationship Sar/spr Studies of Benzothiazole Acetate Derivatives
Design Principles for the Rational Development of Structural Analogues
The rational design of novel benzothiazole (B30560) acetate (B1210297) analogues is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets. A primary strategy involves the incorporation of recognized pharmacophore groups into the core structure. mdpi.com For instance, combining the benzothiazole core with other heterocyclic systems, such as hydrazone or pyrimidine (B1678525), is a common approach to generate new chemical entities with potentially enhanced biological activities. pcbiochemres.comijpbs.com
Another key design principle is "lead hopping," where known pharmacophoric elements from different active compounds are combined to create novel hybrid molecules. This strategy was employed in the synthesis of 2-[(6-substituted-1,3-benzothiazol-2-yl)amino]-N-[5-substituted-phenyl-1,3,4-thiadiazol-2-yl]acetamides, which integrated features of both benzothiazole and thiadiazole scaffolds.
Furthermore, computational techniques like molecular docking are integral to the design process. jchr.org By simulating the binding of a designed analogue to a specific biological target, such as a microbial enzyme, researchers can predict its binding affinity and orientation. jchr.org This provides valuable insights that guide the selection of candidates for synthesis and biological testing, streamlining the development of compounds with improved efficacy. jchr.org
Impact of Substituent Modifications on Molecular Interactions and Recognition Profiles
Modifications to the substituents on the benzothiazole ring system have a profound impact on the molecule's electronic properties, molecular interactions, and, consequently, its biological activity. benthamscience.com Literature reviews consistently highlight that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly critical in defining the compound's pharmacological activity. benthamscience.com
The electronic nature of the substituent plays a crucial role. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the heterocyclic system, influencing its ability to participate in key molecular interactions such as hydrogen bonding and π-π stacking. For example, substituting the benzothiazole core with electron-withdrawing groups like -Cl, -NO2, and -OCH3 at the 4 or 5 positions has been observed to increase anti-inflammatory activity. ijpbs.com
Computational studies have quantified the effects of such substitutions on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular reactivity and stability.
| Compound | Substituent Group | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
|---|---|---|---|---|
| Comp1 | -CH3 (on thiophene) | -5.59 | -1.95 | 3.64 |
| Comp2 | -CH3 (on furan) | -5.58 | -1.88 | 3.70 |
| Comp3 | -NO2 (on furan) | -6.18 | -3.35 | 2.83 |
| Comp4 | -CH3 (on pyrrole) | -5.52 | -1.92 | 3.60 |
Data sourced from computational studies on substituted benzothiazole derivatives.
As shown in the table, the introduction of an electron-withdrawing -NO2 group (Comp3) significantly lowers both the HOMO and LUMO energy levels, resulting in a substantially reduced energy gap compared to derivatives with electron-donating -CH3 groups. This tuning of electronic properties directly influences the molecule's interaction profile and functional response.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Insights into Molecular Functionality
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational tools that establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are invaluable for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent analogues.
For benzothiazole derivatives, various QSAR models have been developed to predict activities ranging from antimicrobial to anticancer. These models utilize molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
One study on benzothiazole derivatives as antimalarial agents used multiple linear regression to develop a QSAR model based on electronic descriptors. The resulting equation demonstrated a strong correlation between the predicted and experimental activities: Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO)– 2.096 (α)
More advanced, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) provide even deeper insights by analyzing the 3D steric and electrostatic fields around the molecules. These models generate contour maps that visualize regions where modifications to the structure would likely increase or decrease activity.
| Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive Ability |
|---|---|---|---|---|
| CoMFA | Candida albicans N-myristoyltransferase | 0.733 | - | High |
| CoMSIA | Candida albicans N-myristoyltransferase | 0.738 | - | High |
| MFA | c-Jun N-terminal kinase-3 (JNK3) | 0.616 | 0.849 | Significant |
| RSA | c-Jun N-terminal kinase-3 (JNK3) | 0.605 | 0.766 | Significant |
q² (or r²cv) is a measure of the internal predictive ability of the model, while r² measures the correlation. High q² values (>0.5) indicate good predictive power.
These models provide a robust framework for understanding the structural requirements for activity and for the predictive design of novel, more effective benzothiazole-based therapeutic agents.
Stereochemical Influences on Molecular Recognition and Functional Response
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical determinant of molecular recognition and biological function. The specific 3D shape of a molecule dictates how it fits into the active site of a protein or interacts with other biological macromolecules. While the core benzothiazole ring is planar, the introduction of chiral centers in its substituents can lead to stereoisomers (enantiomers or diastereomers) with potentially distinct biological activities.
For instance, studies on benzothiazolopyrimidine-thiazole conjugates revealed that the synthesized derivatives adopt a twisted, non-planar shape. nih.gov This three-dimensional conformation is crucial for its interaction with biological targets like DNA gyrase. nih.gov Molecular docking simulations of these compounds into protein active sites help to elucidate how their specific 3D structure governs their binding modes and interaction profiles. nih.gov
Although specific studies focusing solely on the stereochemical influences of Isopropyl 2-(benzo[d]thiazol-2-yl)acetate are not extensively detailed in the reviewed literature, the general principles of stereospecificity in drug action are highly relevant. The differential activity between stereoisomers typically arises from the fact that only one isomer can achieve an optimal three-point attachment or geometric fit with its chiral biological target. Therefore, the synthesis and biological evaluation of individual stereoisomers of chiral benzothiazole acetate derivatives is a crucial step in developing optimized therapeutic agents.
Future Perspectives and Unaddressed Research Gaps
Emerging Synthetic Paradigms for Streamlined Compound Generation
The synthesis of 2-substituted benzothiazoles has evolved significantly, moving towards more efficient and environmentally benign methodologies. nih.gov While classical methods often involve multi-step procedures, modern approaches emphasize atom economy, reduced reaction times, and the avoidance of hazardous solvents. mdpi.comnih.gov Future research on Isopropyl 2-(benzo[d]thiazol-2-yl)acetate should focus on adopting these emerging paradigms for its streamlined generation.
Key strategies include one-pot syntheses that combine multiple reaction steps without isolating intermediates, significantly improving efficiency. nih.gov The condensation of 2-aminothiophenol with various carbonyl-containing compounds is a primary route to the benzothiazole (B30560) core. nih.gov Innovations such as microwave-assisted synthesis have been shown to dramatically reduce reaction times and improve yields for benzothiazole derivatives. nih.govmdpi.com Furthermore, the development of catalytic systems, including the use of recyclable catalysts like silica-supported sodium hydrogen sulfate or acetate-based ionic liquids, aligns with the principles of green chemistry and offers a more sustainable path for synthesis. nih.govmdpi.com Visible-light-promoted synthesis is another promising green chemistry approach that has been applied to benzothiazoles. mdpi.com
The application of these modern techniques to the synthesis of this compound remains an underexplored area. A systematic investigation into these methods could lead to more economical and scalable production of the compound.
| Synthetic Paradigm | Description | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to rapid reaction rates. | Reduced reaction time, improved yields, and enhanced reaction selectivity. | nih.govmdpi.com |
| Solvent-Free Reactions | Reactions are conducted without a solvent, often by grinding reactants together (mechanochemistry) or using a catalytic solid support. | Environmentally friendly, reduced waste, simplified purification, and potentially lower cost. | nih.govresearchgate.net |
| One-Pot Procedures | Multiple consecutive reactions are carried out in a single reactor, avoiding the isolation of intermediates. | Increased efficiency, reduced waste, and time savings. | mdpi.comnih.gov |
| Photocatalysis | Uses visible light to drive chemical reactions, often employing a photocatalyst. | Mild reaction conditions, high selectivity, and utilization of a renewable energy source. | nih.govmdpi.com |
| Green Catalysis | Employs catalysts that are environmentally benign, recyclable, and highly efficient, such as ionic liquids or solid-supported catalysts. | Sustainability, reduced environmental impact, and ease of catalyst separation and reuse. | nih.govmdpi.com |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The reactivity of this compound is largely dictated by its constituent functional groups: the benzothiazole ring, the alpha-methylene bridge, and the isopropyl ester. While the general reactivity of benzothiazoles is well-documented, unconventional transformations of this specific molecule are yet to be thoroughly investigated. nih.gov
Future research could explore:
C-H Functionalization: Direct functionalization of the C-H bonds on the benzene (B151609) portion of the benzothiazole ring would provide a direct route to novel derivatives without the need for pre-functionalized starting materials.
Transformations of the Methylene (B1212753) Bridge: The protons on the methylene carbon are acidic and can be deprotonated to form a nucleophile. Exploring the reactivity of this position could lead to the synthesis of a wide array of new derivatives through alkylation, acylation, or condensation reactions.
Ester Group Modification: The isopropyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for creating amides, other esters, or for participating in decarboxylation reactions. researchgate.net Alternatively, reduction of the ester could yield the corresponding alcohol, opening further avenues for derivatization.
Unconventional Cyclizations: Investigating intramolecular reactions, possibly triggered by photo- or electro-chemical means, could lead to the formation of novel fused heterocyclic systems incorporating the benzothiazole moiety. The acylation of 2-aminobenzothiazole (B30445) with α-halogenoketones, for instance, can lead to functionalized bis-thiazolo derivatives. mdpi.comnih.gov
A deeper understanding of these reactivity patterns will significantly expand the chemical space accessible from this compound, enabling the creation of molecules with tailored properties.
Advanced Computational Approaches for Complex System Simulations and Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. mdpi.com For this compound, advanced computational approaches can provide significant insights where experimental data is lacking.
Density Functional Theory (DFT) calculations can be employed to study the molecule's electronic structure, optimized geometry, vibrational frequencies, and spectroscopic features. mdpi.com Such studies can elucidate the distribution of electron density, identify the most reactive sites, and predict the outcomes of chemical reactions. mdpi.com The analysis of Frontier Molecular Orbitals (HOMO-LUMO) can reveal the potential for charge transfer within the molecule, which is crucial for understanding its electronic and optical properties. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable tool, particularly for predicting biological activity. benthamdirect.com By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the key structural features that influence a compound's activity, guiding the design of more potent analogues. benthamdirect.com
Molecular Docking simulations can predict the binding modes and affinities of this compound and its derivatives with specific biological targets, such as enzymes or receptors. nih.gov This is invaluable for identifying potential therapeutic applications and understanding the mechanism of action at a molecular level.
| Computational Method | Application for this compound | Predicted Outcomes | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Analysis of electronic structure, geometry, and reactivity. | HOMO-LUMO energy gap, charge distribution, molecular electrostatic potential, vibrational spectra. | mdpi.com |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity based on 3D structural features. | Identification of steric and electrostatic fields crucial for activity, guiding new molecule design. | benthamdirect.com |
| Molecular Docking | Simulating the interaction with biological macromolecules. | Preferred binding poses, binding affinity scores, and identification of key intermolecular interactions. | researchgate.netnih.gov |
| ADME/Tox Prediction | In silico evaluation of pharmacokinetic and toxicological properties. | Prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. | nih.gov |
Identification of Underexplored Applications in Non-Prohibited Domains
The benzothiazole scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. researchgate.netmdpi.com However, the specific application profile of this compound is not well-defined. A significant research gap exists in the systematic screening of this compound for various biological and material science applications.
Future research should focus on:
Anticancer Screening: Given that many benzothiazole derivatives show potent anticancer activity, this compound should be evaluated against a panel of human cancer cell lines. researchgate.netresearchgate.net
Antimicrobial Assays: The potential of this compound as an antibacterial or antifungal agent warrants investigation, as many related structures exhibit such properties. mdpi.com
Enzyme Inhibition Studies: Benzothiazoles are known to inhibit various enzymes. Screening this compound against key enzymes involved in disease could uncover novel therapeutic leads. researchgate.net
Materials Science: Benzothiazole derivatives are known for their strong luminescence and have been explored as organic light-emitting diodes (OLEDs), fluorescent probes, and for non-linear optical (NLO) applications. researchgate.netnih.gov The photophysical properties of this compound should be characterized to assess its potential in these areas.
Systematic exploration in these domains could reveal valuable applications for this currently understudied compound.
Challenges and Opportunities in Interdisciplinary Research Involving this compound
The full potential of this compound can only be unlocked through interdisciplinary collaboration. However, this approach comes with both challenges and significant opportunities.
Challenges:
Communication Gaps: Effective collaboration requires a common language and understanding between chemists, biologists, computational scientists, and material scientists.
Resource Integration: Combining the diverse experimental and computational resources from different fields can be logistically complex.
Data Interpretation: Integrating and interpreting data from vastly different types of experiments (e.g., synthetic yield, cell viability, fluorescence quantum yield, and docking scores) requires a cohesive analytical framework.
Opportunities:
Synergistic Discovery: Combining synthetic chemistry with computational modeling can accelerate the design-synthesis-testing cycle for developing new derivatives with enhanced properties. nih.gov
Novel Mechanistic Insights: A collaboration between biologists and chemists can lead to a deeper understanding of a compound's mechanism of action, linking its chemical structure to its biological effects.
Development of Multifunctional Agents: Interdisciplinary research could lead to the development of derivatives that combine therapeutic and diagnostic properties (theranostics) or that have applications in both medicine and materials science.
By overcoming the challenges and leveraging the opportunities of interdisciplinary research, the scientific community can fully explore the landscape of possibilities for this compound and its future derivatives.
Q & A
Q. What synthetic methodologies are recommended for preparing Isopropyl 2-(Benzo[d]thiazol-2-yl)acetate, and how can reaction conditions be optimized?
The Hantzsch thiazole synthesis is a foundational method, involving α-halocarbonyl compounds and thioamides to construct the benzo[d]thiazole core . For optimization, systematic screening of solvents (e.g., dichloromethane) and bases (e.g., diisopropylethylamine) is critical, as demonstrated in analogous esterification reactions . Key parameters include temperature control (reflux vs. room temperature) and catalyst selection to enhance yield and purity.
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming structural integrity, particularly the benzo[d]thiazole ring and ester group connectivity . High-Performance Liquid Chromatography (HPLC) ensures purity (>97%), while Mass Spectrometry (MS) provides molecular weight validation (e.g., 207.25 g/mol for the methyl analog) . Differential Scanning Calorimetry (DSC) may supplement stability assessments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
SAR studies should focus on modifying substituents (e.g., isopropyl vs. ethyl esters) and evaluating their impact on bioactivity. For example, methylsulfonyl or halogen substitutions on the benzo[d]thiazole ring enhance reactivity and binding affinity in analogous compounds . Use in vitro assays (e.g., enzyme inhibition) paired with computational docking can identify key pharmacophores.
Q. What experimental strategies resolve contradictions in yield or bioactivity data across synthetic routes?
Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading). A meta-analysis of published protocols (e.g., Hantzsch vs. Pinner reactions) should be conducted, with statistical tools like ANOVA to isolate variables affecting yield . Reproducibility testing under controlled conditions (e.g., inert atmosphere, standardized reagents) is critical.
Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., proteins or DNA)?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity and thermodynamics . For DNA interaction studies, fluorescence quenching assays or molecular dynamics simulations (e.g., DFT calculations) are effective, as shown for related benzothiazine derivatives .
Q. How can stability under physiological conditions be assessed for preclinical development?
Accelerated stability studies using thermogravimetric analysis (TGA) and DSC under varying pH (1–9) and temperature (25–40°C) simulate physiological environments . Hydrolytic degradation pathways of the ester group should be monitored via HPLC-MS to identify breakdown products .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
ADME (Absorption, Distribution, Metabolism, Excretion) profiling via tools like SwissADME or Schrödinger’s QikProp evaluates logP (lipophilicity), solubility, and cytochrome P450 interactions. Molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 or DNA topoisomerases can prioritize therapeutic applications .
Methodological Considerations
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?
Standardize sample preparation (e.g., deuterated solvents, concentration) and validate against reference spectra of structurally validated analogs (e.g., methyl 2-(benzo[d]thiazol-2-yl)acetate) . Collaborative cross-laboratory validation minimizes instrumentation bias.
Q. What strategies optimize the scalability of synthesis without compromising purity?
Transition from batch to flow chemistry improves reproducibility for large-scale production. Solvent recycling (e.g., dichloromethane recovery) and catalytic systems (e.g., immobilized bases) reduce waste and cost .
Therapeutic Potential
Q. What disease models are most relevant for testing this compound’s efficacy?
Benzo[d]thiazole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activity . Prioritize models such as murine xenografts for oncology or bacterial biofilm assays. Mechanistic studies should target pathways like NF-κB or reactive oxygen species (ROS) modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
